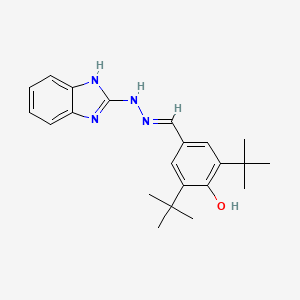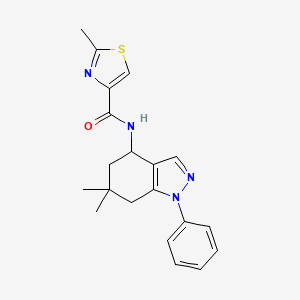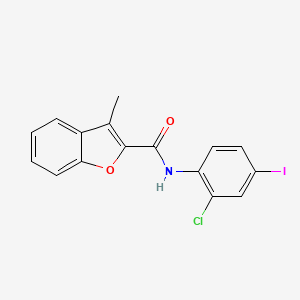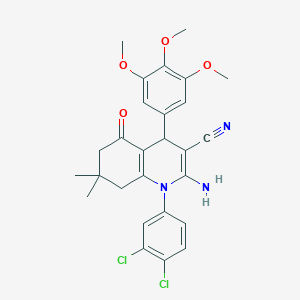
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone (DBHB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DBHB is a derivative of benzimidazole, a heterocyclic organic compound that exhibits a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. ROS are highly reactive molecules that can cause oxidative damage to cells, leading to various diseases, such as cancer and neurodegenerative disorders. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification pathways.
Biochemical and Physiological Effects:
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been shown to exhibit significant antioxidant activity, which is attributed to its ability to scavenge ROS and inhibit lipid peroxidation. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been shown to exhibit anti-inflammatory and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has several advantages for lab experiments, such as its high yield and purity, ease of synthesis, and wide range of biological activities. However, it also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, such as:
1. Investigating its potential as a fluorescent probe for detecting metal ions in biological systems.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing new derivatives of 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone with improved solubility and bioactivity.
4. Investigating its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
5. Studying its pharmacokinetics and toxicity in animal models to evaluate its safety and efficacy for clinical use.
Conclusion:
In conclusion, 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It exhibits a wide range of biological activities, such as antioxidant, anticancer, anti-inflammatory, and antimicrobial activities. 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has several advantages for lab experiments, such as its high yield and purity, ease of synthesis, and wide range of biological activities. However, it also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. There are several future directions for research on 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, such as investigating its potential as a fluorescent probe, studying its mechanism of action in more detail, developing new derivatives, investigating its potential as a therapeutic agent, and studying its pharmacokinetics and toxicity in animal models.
Synthesemethoden
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 1H-benzimidazol-2-ylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained in high yield and purity after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit a wide range of biological activities, such as antioxidant, anticancer, anti-inflammatory, and antimicrobial activities. 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-21(2,3)15-11-14(12-16(19(15)27)22(4,5)6)13-23-26-20-24-17-9-7-8-10-18(17)25-20/h7-13,27H,1-6H3,(H2,24,25,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIOLZULAHLFJY-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6044246.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)
![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)
![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6044295.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)

![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044336.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6044337.png)
![methyl (1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6044342.png)